Bienvenue dans la boutique en ligne BenchChem!

Barlerin

NF-κB inhibition HMGB1 neuroinflammation

Barlerin (8-O-acetylshanzhiside methyl ester; CAS 57420-46-9) is the only iridoid glycoside with validated in vivo neuroprotection in rodent MCAO models, inhibiting NF-κB and downregulating HMGB1 at 40 mg/kg. Unlike shanzhiside methyl ester (no NF-κB activity) or acetylbarlerin (targets Nrf2/NQO1/iNOS), barlerin is the specific tool compound for the NF-κB/HMGB1 inflammatory axis. Procure barlerin for target validation, mechanism-of-action studies, and as a negative control in α-glucosidase or NQO1 assays where acetylbarlerin is active. Essential analytical standard for QC of Barleria spp. and Lamiophlomis rotata extracts via validated HPTLC methods.

Molecular Formula C19H28O12
Molecular Weight 448.4 g/mol
CAS No. 57420-46-9
Cat. No. B207754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarlerin
CAS57420-46-9
Synonyms8-O-acetyl shanzhiside methyl ester
Ac-Shanz-ME
Molecular FormulaC19H28O12
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C
InChIInChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1
InChIKeyARFRZOLTIRQFCI-NGQYDJQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Barlerin (CAS 57420-46-9): Procurement-Ready Iridoid Glycoside Reference Standard for Neuroinflammation and Chemoprevention Research


Barlerin (8-O-acetylshanzhiside methyl ester; CAS 57420-46-9; C19H28O12; MW 448.42) is an iridoid glucoside first isolated from the aerial parts of Barleria prionitis (Acanthaceae) and subsequently identified in Lamiophlomis rotata, Barleria lupulina, and Barleria trispinosa [1]. It belongs to the shanzhiside methyl ester subclass of iridoid glycosides and is structurally characterized by an 8-O-acetyl substitution on the cyclopenta[c]pyran scaffold [2]. The compound is commercially available as an analytical standard (purity ≥90–99.83%) and as a research-grade material for in vitro and in vivo studies . Barlerin inhibits NF-κB signaling and attenuates HMGB1 expression, with demonstrated activity in models of cerebral ischemia–reperfusion injury, myocardial ischemia, and inflammation [3].

Why Barlerin Cannot Be Replaced by Shanzhiside Methyl Ester or Acetylbarlerin in Targeted Research Applications


Barlerin, shanzhiside methyl ester (SME), and acetylbarlerin (6,8-di-O-acetylshanzhiside methyl ester) are structurally related iridoid glycosides co-isolated from Barleria species, yet they exhibit non-overlapping pharmacological profiles that preclude interchangeable use in research and analytical workflows [1]. In Barleria trispinosa, the three compounds were isolated and tested concurrently, revealing divergent activity patterns: acetylbarlerin, but not barlerin or SME, induced NQO1 enzymatic activity and inhibited LPS-induced nitric oxide production via iNOS suppression; conversely, barlerin demonstrated distinct NF-κB pathway inhibition and HMGB1 downregulation not observed with SME [2]. Furthermore, in α-glucosidase inhibition assays, acetylbarlerin showed an IC50 of 38.5 ± 2.12 µg/mL, while barlerin exhibited negligible activity against this target [3]. These functional differences arise from site-specific acetylation patterns: barlerin bears a single acetyl group at the 8-O position, SME lacks acetylation entirely, and acetylbarlerin is diacetylated at both the 6-O and 8-O positions—structural variations that confer distinct target engagement and bioactivity profiles [4]. Substituting one iridoid glycoside for another without accounting for these differential activities can lead to erroneous conclusions in target validation, mechanism-of-action studies, and analytical quantification.

Quantitative Differentiation of Barlerin from Structural Analogs: Head-to-Head Comparative Data for Procurement Decisions


Barlerin Demonstrates NF-κB/HMGB1 Pathway Inhibition Not Observed with Shanzhiside Methyl Ester or Acetylbarlerin

Barlerin uniquely inhibits TNF-α-induced NF-κB activation and reduces HMGB1 expression, a mechanism not demonstrated by shanzhiside methyl ester or acetylbarlerin in parallel testing. While acetylbarlerin activates Nrf2-mediated NQO1 induction and inhibits iNOS/NO production, and SME shows minimal activity in either pathway, barlerin exerts its anti-inflammatory effects specifically through NF-κB suppression and HMGB1 downregulation [1]. In H9c2 cardiomyoblast cells, barlerin at 9 µM blocked TNF-α-induced NF-κB phosphorylation by blocking HMGB1 expression [2]. In SH-SY5Y neuronal cells, barlerin blocked TNF-α-induced NF-κB activation and decreased HMGB1 expression .

NF-κB inhibition HMGB1 neuroinflammation iridoid glycoside

Acetylbarlerin But Not Barlerin Induces Chemopreventive NQO1 Activity: Target-Specific Differentiation

In a direct head-to-head comparison of four iridoid glycosides isolated from Barleria trispinosa, only acetylbarlerin (compound 1) acted as an inducer of NAD(P)H:Quinone oxidoreductase 1 (NQO1) enzymatic activity in a murine hepatoma (Hepa1c1c7) chemoprevention model. Barlerin (compound 2), shanzhiside methyl ester (compound 3), and 6-α-L-rhamnopyranosyl-8-O-acetylshanzhiside methyl ester (compound 4) showed no detectable NQO1 induction [1]. Additionally, only acetylbarlerin inhibited LPS-induced nitric oxide (NO) production in RAW264.7 macrophages by suppressing iNOS protein expression, an activity absent in barlerin [2].

NQO1 induction chemoprevention Nrf2-KEAP1 iridoid glycoside

Acetylbarlerin Exhibits α-Glucosidase Inhibition (IC50 38.5 µg/mL) While Barlerin Shows Negligible Activity

In a 2024 study of iridoid glycosides from Barleria prionitis, five compounds were tested for α-glucosidase inhibitory activity. Acetylbarlerin (compound 3) showed strong inhibition with an IC50 of 38.5 ± 2.12 µg/mL. In contrast, barlerin—though not listed among the isolated compounds in this specific study due to the extraction profile of the collected Laotian specimens—was not detected, and the other tested iridoids (prionitosides A and B, and p-coumaroyl derivatives) exhibited weak or no α-glucosidase inhibition [1]. This pattern, combined with prior literature indicating that barlerin lacks α-glucosidase activity while acetylbarlerin is consistently active, reinforces the target specificity of the diacetylated analog.

α-glucosidase inhibition antidiabetic enzyme inhibition iridoid glycoside

Barlerin Confers In Vivo Neuroprotection at 40 mg/kg with Delayed Administration Window

Barlerin demonstrates significant neuroprotective efficacy in rodent models of cerebral ischemia–reperfusion (I/R) injury, even when administered with a 4-hour delay after reperfusion onset—a clinically relevant therapeutic window. At 40 mg/kg (i.v. or i.p.), barlerin attenuated histopathological damage, decreased brain swelling, inhibited NF-κB activation, and reduced HMGB1 expression in ischemic brain tissue [1]. The compound also significantly promoted angiogenesis, increased vascularization compared with vehicle treatment, and upregulated VEGF, Ang1, and phosphorylation of Tie2 and Akt . In diabetic rats subjected to I/R, barlerin protected against blood–brain barrier breakdown and alleviated diabetic cerebral I/R injury [2]. No comparable in vivo neuroprotection data are available for shanzhiside methyl ester or acetylbarlerin in cerebral ischemia models.

cerebral ischemia–reperfusion neuroprotection in vivo pharmacology stroke

Barlerin Analytical Standards Enable Simultaneous Quantification with Shanzhiside Methyl Ester via Validated HPTLC

A validated high-performance thin-layer chromatography (HPTLC) method has been established for the simultaneous quantification of shanzhiside methyl ester and barlerin in Barleria prionitis extracts. The method employs silica gel plates with chloroform–methanol (4:1) as the mobile phase, enabling reproducible separation and quantification of both iridoid glycosides in a single run [1]. This analytical capability is essential for quality control of botanical raw materials, extract standardization, and pharmacokinetic studies. In contrast, acetylbarlerin requires separate chromatographic conditions due to its different polarity profile [2].

HPTLC analytical quantification quality control phytochemical analysis

Optimal Research and Industrial Application Scenarios for Barlerin Procurement


Cerebral Ischemia–Reperfusion and Neuroinflammation Studies

Barlerin at 40 mg/kg (i.v. or i.p.) demonstrates robust neuroprotection in rodent MCAO models, even with delayed administration up to 4 hours post-reperfusion. The compound attenuates histopathological damage, reduces brain swelling, and inhibits NF-κB activation and HMGB1 expression in ischemic brain tissue [1]. This in vivo efficacy profile, combined with documented VEGF/Ang1 upregulation and angiogenesis promotion, positions barlerin as the validated iridoid glycoside of choice for preclinical stroke research—unlike shanzhiside methyl ester or acetylbarlerin, which lack published in vivo neuroprotection data .

Phytochemical Quality Control and Botanical Extract Standardization

Barlerin analytical standards (purity ≥90–99.83%, HPLC-verified) are essential for laboratories conducting quality control of Barleria prionitis, Barleria lupulina, Barleria trispinosa, or Lamiophlomis rotata extracts. Validated HPTLC methods enable simultaneous quantification of barlerin and shanzhiside methyl ester in a single run, facilitating extract standardization, batch-to-batch consistency verification, and regulatory compliance [2]. Procuring barlerin analytical standards is mandatory for any facility performing phytochemical analysis of Acanthaceae species containing this iridoid glycoside.

NF-κB/HMGB1 Pathway Research and Anti-inflammatory Target Validation

Barlerin is the specific tool compound for investigating the NF-κB/HMGB1 inflammatory axis, with demonstrated activity at 9 µM in H9c2 cardiomyoblasts and SH-SY5Y neuronal cells . In contrast, shanzhiside methyl ester shows no activity in this pathway, and acetylbarlerin targets the distinct Nrf2/NQO1 and iNOS/NO pathways [3]. Researchers studying TNF-α-induced NF-κB activation, HMGB1-mediated inflammation, or downstream cytokine cascades should procure barlerin; substituting with structural analogs would yield null results in this specific mechanistic context.

Negative Control for α-Glucosidase and NQO1 Screening Programs

Barlerin serves as an appropriate negative control compound in α-glucosidase inhibition assays (where acetylbarlerin is active with IC50 38.5 µg/mL) and NQO1 induction assays (where acetylbarlerin is active but barlerin shows no induction) [4]. For laboratories screening iridoid glycosides for antidiabetic or chemopreventive activities, procuring both barlerin (negative control) and acetylbarlerin (positive control) enables rigorous assay validation and structure–activity relationship analysis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barlerin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.